molecular formula C7H3BrClNO2S B2964848 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide CAS No. 87476-69-5

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide

Cat. No.: B2964848
CAS No.: 87476-69-5
M. Wt: 280.52
InChI Key: GCZATFRLSCYOLO-UHFFFAOYSA-N
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Description

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzisothiazole ring system, which also contains a sulfonyl group (1,1-dioxide). Benzisothiazoles are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide typically involves the introduction of bromine and chlorine atoms into the benzisothiazole ring. One common method is the halogenation of benzisothiazole derivatives using brominating and chlorinating agents under controlled conditions. For example, the reaction of 3-chlorobenzisothiazole with bromine in the presence of a suitable solvent can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzisothiazole 1,1-dioxide: Lacks the bromine atom but shares similar structural features.

    6-Bromo-2-chlorobenzisothiazole 1,1-dioxide: Similar structure with different positioning of the chlorine atom.

    Benzisothiazole 1,1-dioxide: The parent compound without halogen substitutions.

Uniqueness

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

6-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZATFRLSCYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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